(Diethoxymethyl)diphenylphosphine oxide

Descripción general

Descripción

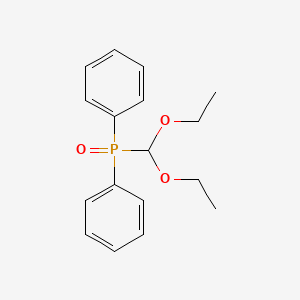

(Diethoxymethyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C₁₇H₂₁O₃P and a molecular weight of 304.32 g/mol . This compound is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties. It is primarily used in research settings and has applications in various fields of chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Diethoxymethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with diethoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:

Ph2P(O)H+ClCH2OCH2CH3→Ph2P(O)CH2OCH2CH3+HCl

Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: (Diethoxymethyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

Reduction: It can be reduced to form phosphines.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products:

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Diphenylphosphine.

Substitution: Various substituted phosphine oxides depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

(Diethoxymethyl)diphenylphosphine oxide serves as a crucial reagent in organic chemistry, facilitating the synthesis of phosphine derivatives. These derivatives are essential for developing pharmaceuticals and agrochemicals. Its ability to form stable intermediates allows for the efficient synthesis of complex organic molecules.

Key Applications:

- Synthesis of Phosphine Derivatives: It aids in creating various phosphine compounds that are vital for further chemical transformations.

- Formation of Stable Intermediates: The compound's properties enable the generation of intermediates that can lead to high yields in subsequent reactions.

Catalysis

The compound acts as a ligand in transition metal-catalyzed reactions, enhancing both the efficiency and selectivity of these reactions. This is particularly relevant in cross-coupling reactions, which are widely used in synthesizing complex organic molecules.

Catalytic Applications:

- Cross-Coupling Reactions: It improves reaction conditions and outcomes in palladium-catalyzed processes.

- Enantioselective Reactions: Recent studies have shown its effectiveness in asymmetric synthesis, allowing for the production of chiral compounds with high enantiomeric excess .

Material Science

In material science, this compound is utilized to formulate advanced materials, including polymers and coatings. Its incorporation into materials enhances their thermal and mechanical properties.

Material Enhancements:

- Thermal Stability: The compound contributes to improved thermal resistance in polymer formulations.

- Mechanical Properties: It enhances the durability and strength of coatings used in various applications.

Pharmaceutical Development

The unique chemical properties of this compound make it valuable in drug discovery and development. It is instrumental in designing compounds that target specific biological pathways, thereby improving therapeutic efficacy.

Pharmaceutical Applications:

- Drug Candidate Development: The compound aids in synthesizing novel drug candidates with enhanced biological activity.

- Targeted Drug Design: Its ability to interact with biological systems allows for the design of more effective therapeutics .

Table 1: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of phosphine derivatives | High yield and stability |

| Catalysis | Cross-coupling reactions | Enhanced efficiency and selectivity |

| Material Science | Polymer formulations | Improved thermal and mechanical properties |

| Pharmaceutical Development | Drug candidate synthesis | Targeted design for improved efficacy |

Table 2: Case Studies

Mecanismo De Acción

The mechanism of action of (Diethoxymethyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, making it a valuable ligand in catalysis. The compound can also participate in redox reactions, influencing various biochemical pathways .

Comparación Con Compuestos Similares

- Diphenylphosphine oxide

- Diethoxymethylphosphine oxide

- Triphenylphosphine oxide

Comparison: (Diethoxymethyl)diphenylphosphine oxide is unique due to the presence of both ethoxy and phenyl groups attached to the phosphine oxide. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to its analogs .

Actividad Biológica

(Diethoxymethyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the reaction of diphenylphosphine oxide with diethoxymethyl chloride. The general structure can be represented as follows:

where Ph represents a phenyl group and OEt represents an ethoxy group. The synthesis typically involves nucleophilic substitution reactions that yield high purity and yield products.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. Some key mechanisms include:

- Antioxidant Activity : Phosphine oxides can act as antioxidants by scavenging free radicals, which may protect cells from oxidative stress.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are crucial for regulating gene expression.

- Cell Signaling Modulation : It may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation.

Anticancer Properties

Several studies have explored the anticancer properties of phosphine oxides, including this compound. For instance:

- In Vitro Studies : Research indicated that this compound could induce apoptosis in various cancer cell lines. A study demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death in breast cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : In a recent study, this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria |

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells

A study conducted on MCF-7 breast cancer cells treated with this compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that at higher concentrations, the compound significantly increased the percentage of apoptotic cells compared to the control group .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

[diethoxymethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21O3P/c1-3-19-17(20-4-2)21(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSRYMVZGUQOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174577 | |

| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20570-20-1 | |

| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020570201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of (Diethoxymethyl)diphenylphosphine oxide in organic synthesis?

A1: this compound serves as a readily available Horner–Wittig reagent. [] It effectively converts aldehydes and ketones into homologous O,O-ketene acetals, valuable intermediates in organic synthesis. []

Q2: Can you describe the synthesis of this compound and its key characteristics?

A2: this compound is synthesized by reacting Chlorodiphenylphosphine with Triethyl Orthoformate. [] The reaction proceeds through an Arbuzov rearrangement, yielding the desired product with high purity. The compound exhibits a melting point of 77–79 °C. Spectroscopic data includes a 31P NMR signal at δ -25.5 ppm (relative to H3PO4) and a 13C NMR signal at δ 104.7 ppm for the methine carbon. [] It shows good solubility in organic solvents like benzene, tetrahydrofuran (THF), and ether. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.